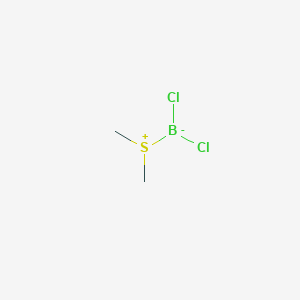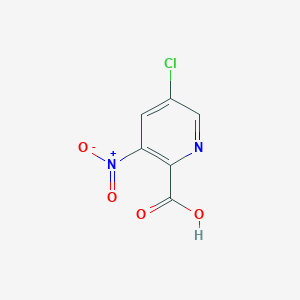
(2-Chloro-4-iodophenyl)hydrazine
Descripción general
Descripción
“(2-Chloro-4-iodophenyl)hydrazine” is a synthetic organic compound with the chemical formula C6H5ClIN2. It is also known as CIH. The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H . The molecular weight of the compound is 304.94 g/mol .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Anti-Candida Activity : Novel derivatives of (2-Chloro-4-iodophenyl)hydrazine have shown promising in vitro anti-Candida activity, particularly against Candida albicans and Candida krusei. These compounds were compared with topical and systemic antifungal drugs, highlighting their potential in antifungal therapeutics (Secci et al., 2012).
Detection of Water Pollutants : A study utilized a derivative of 2-chloro-N′-[1-(2,5-dihydroxyphenyl)methylidene]aniline (2-CDMA) for the electrochemical detection of hydrazine and 4-chlorophenol in water. This research is significant for environmental monitoring, indicating the applicability of this compound derivatives in detecting major water pollutants (Tahernejad-Javazmi et al., 2018).
Fluorescent Probes for N2H4 Detection : The development of a ratiometric fluorescent probe utilizing dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site for N2H4 detection has been explored. This probe offers a low cytotoxicity, large Stokes shift, and low detection limit, suitable for environmental and biological sample testing (Zhu et al., 2019).
Sensor for Hydrazine in Environment : A "turn-on" fluorescence probe based on a PET (photo-induced electron transfer) mechanism was developed for detecting hydrazine in the environment. This probe could selectively detect hydrazine in various water samples, indicating its potential practical applications (Jiang et al., 2020).
Anticancer Activity : Some derivatives of this compound have been studied for their anticancer activity. For example, 2-Chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives showed significant anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Holla et al., 2005).
Mecanismo De Acción
Target of Action
Hydrazine derivatives are known to interact with various biological targets, often acting as inhibitors or activators .
Mode of Action
Hydrazines are known to form hydrazones when they react with carbonyl compounds . This reaction could potentially alter the function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Hydrazine derivatives are often involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
Similar compounds, such as apixaban, have been reported to have good bioavailability and linear pharmacokinetics .
Result of Action
The formation of hydrazones could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Chloro-4-iodophenyl)hydrazine. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy could be influenced by the presence of other chemicals in its environment, such as those involved in Suzuki–Miyaura cross-coupling reactions .
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-4-iodophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWQELEBJMHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695017 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29654-08-8 | |
| Record name | (2-Chloro-4-iodophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)






![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)






